molecular formula C7H5BClFO3 B1456967 6-Chloro-2-fluoro-3-formylphenylboronic acid CAS No. 1451393-10-4

6-Chloro-2-fluoro-3-formylphenylboronic acid

Cat. No.: B1456967
CAS No.: 1451393-10-4
M. Wt: 202.38 g/mol
InChI Key: JJZRXCSZTZDMPC-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-formylphenylboronic acid is an organoboron compound with the molecular formula C7H5BClFO3. This compound is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and formyl groups. It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 6-Chloro-2-fluoro-3-formylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the carbon–carbon bond formation pathway . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This occurs as a result of the Suzuki–Miyaura coupling reaction, leading to the synthesis of new organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy and stability of the this compound.

Preparation Methods

The synthesis of 6-Chloro-2-fluoro-3-formylphenylboronic acid typically involves the following steps:

Chemical Reactions Analysis

6-Chloro-2-fluoro-3-formylphenylboronic acid undergoes several types of chemical reactions:

Comparison with Similar Compounds

6-Chloro-2-fluoro-3-formylphenylboronic acid can be compared with other similar compounds such as:

This compound stands out due to its unique combination of substituents, which enhance its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

(6-chloro-2-fluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZRXCSZTZDMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C=O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225037
Record name Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-10-4
Record name Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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